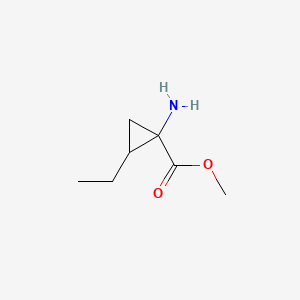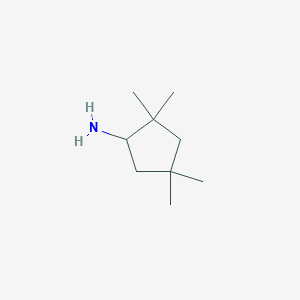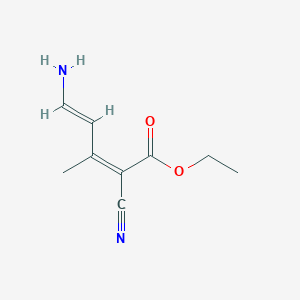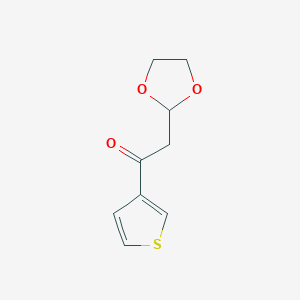
Methyl 1-amino-2-ethylcyclopropanecarboxylate
Übersicht
Beschreibung
“Methyl 1-amino-2-ethylcyclopropanecarboxylate” is a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), which is the direct precursor of ethylene . It has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Molecular Structure Analysis
The molecular structure of “Methyl 1-amino-2-ethylcyclopropanecarboxylate” is similar to ACC, which is the substrate of the ethylene biosynthesis key enzyme ACC oxidase (ACO) . Its molecular formula is C7H13NO2.Wissenschaftliche Forschungsanwendungen
Stereospecific Conversion in Plant Tissues
Methyl 1-amino-2-ethylcyclopropanecarboxylate (AEC) demonstrates specific stereoisomeric activities in plant tissues. Hoffman et al. (1982) studied the conversion of AEC stereoisomers in various plants, finding that the (1R,2S)-AEC isomer was preferentially converted to 1-butene. This indicates a stereospecific interaction of AEC with plant enzymes, contributing to our understanding of plant biochemistry and enzymology (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Ethylene Biosynthesis and Plant Growth
In plant science, the role of AEC in ethylene biosynthesis is crucial. Ethylene is a vital plant hormone affecting various growth and development processes. Jakubowicz (2002) reviews the structure and activity of 1-aminocyclopropane-1-carboxylate synthase, an enzyme converting S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid (ACC), a key step in ethylene synthesis in plants. This enzyme's function and inhibition are essential for agricultural and biotechnological applications (Jakubowicz, 2002).
Enzyme Inhibition and Biological Synthesis
AEC and its derivatives play a role in enzyme inhibition, offering insights into metabolic pathways. Zhao and Liu (2002) explored 1-amino-2-methylenecyclopropane-1-carboxylic acid (a derivative of AEC) as an inhibitor for bacterial ACC deaminase, providing a unique approach to understand enzyme-substrate interactions. Such research has implications for both biochemistry and pharmaceutical sciences (Zhao & Hung‐wen Liu, 2002).
Application in Neuropharmacology
While outside the direct chemical scope of AEC, its structural analogues have found applications in neuropharmacology. Skolnick et al. (1989) discuss the use of 1-aminocyclopropanecarboxylic acid (a structural analogue of AEC) in modulating N-methyl-D-aspartate (NMDA) receptor complex activity. This highlights the potential of cyclopropane derivatives in developing treatments for neuropathologies (Skolnick, Marvizón, Jackson, Monn, Rice, & Lewin, 1989).
Structural Analysis and Synthesis
Cativiela et al. (1996) focus on the synthetic utility of cyclopropanecarboxylates in synthesizing cyclopropyl amino acids. Their study demonstrates the potential of AEC and its derivatives in organic chemistry, particularly in developing new conformationally restricted amino acids (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).
Ethylene-Independent Growth Regulation
Recent research, such as that by Polko and Kieber (2019), suggests that ACC (and by extension, its derivatives like AEC) may have ethylene-independent roles in plant growth regulation. This opens new avenues for research into non-hormonal growth regulation mechanisms in plants (Polko & Kieber, 2019).
Eigenschaften
IUPAC Name |
methyl 1-amino-2-ethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFOUDGUGGQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188688 | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-2-ethylcyclopropane-1-carboxylate | |
CAS RN |
1314939-54-2 | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314939-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)






![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)


![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
